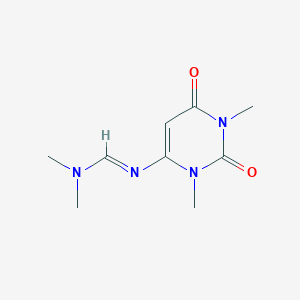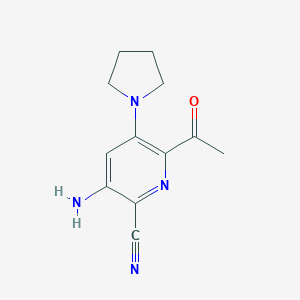![molecular formula C21H24ClN3OS B478960 N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea CAS No. 591210-21-8](/img/structure/B478960.png)
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperidine ring, a chlorinated phenyl group, and a carbamothioyl linkage, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea typically involves the following steps:
Formation of the Piperidine Derivative: The piperidine ring is introduced through a nucleophilic substitution reaction involving 3-chloro-4-nitroaniline and piperidine under basic conditions.
Reduction of Nitro Group: The nitro group is reduced to an amine using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.
Formation of Carbamothioyl Linkage: The amine is then reacted with carbon disulfide and an alkyl halide to form the carbamothioyl linkage.
Coupling with 4-Ethylbenzoyl Chloride: Finally, the intermediate is coupled with 4-ethylbenzoyl chloride in the presence of a base to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Reduced amine derivatives.
Substitution: Substituted phenyl derivatives with various functional groups.
Scientific Research Applications
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in cellular signaling pathways.
Pathways Involved: It may modulate pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
3-Chloro-4-piperidin-1-yl-phenylamine: A related compound with a similar piperidine and chlorinated phenyl structure.
N-({[3-chloro-4-(1-piperidinyl)phenyl]amino}carbonothioyl)-3-methoxybenzamide: Another compound with a carbamothioyl linkage and methoxy substitution.
Uniqueness
N-[3-chloro-4-(1-piperidinyl)phenyl]-N'-(4-ethylbenzoyl)thiourea stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. This makes it a valuable compound for diverse research applications.
Properties
CAS No. |
591210-21-8 |
|---|---|
Molecular Formula |
C21H24ClN3OS |
Molecular Weight |
402g/mol |
IUPAC Name |
N-[(3-chloro-4-piperidin-1-ylphenyl)carbamothioyl]-4-ethylbenzamide |
InChI |
InChI=1S/C21H24ClN3OS/c1-2-15-6-8-16(9-7-15)20(26)24-21(27)23-17-10-11-19(18(22)14-17)25-12-4-3-5-13-25/h6-11,14H,2-5,12-13H2,1H3,(H2,23,24,26,27) |
InChI Key |
GTJXITYSNNUZDN-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Canonical SMILES |
CCC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC(=C(C=C2)N3CCCCC3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-3-methylbenzamide](/img/structure/B478950.png)
![N-[4-(4-benzoyl-1-piperazinyl)phenyl]-N'-(2-furoyl)thiourea](/img/structure/B478953.png)
![N-(4-chloro-3-{[(2-naphthoylamino)carbothioyl]amino}phenyl)propanamide](/img/structure/B478954.png)
![N-[[2-chloro-5-(propanoylamino)phenyl]carbamothioyl]thiophene-2-carboxamide](/img/structure/B478955.png)

![N-(2-methoxybenzyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B479009.png)


![2-[(2R,3S)-3-hydroxy-2-methoxy-3-phenylpropyl]phenol](/img/structure/B479093.png)


![3-hydroxy-3-[2-(4-methoxyphenyl)-2-oxoethyl]-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B479115.png)

![1-[(4-Tert-butylphenyl)sulfonyl]piperidine](/img/structure/B479120.png)
